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Compound of Interest

Compound Name: 2-Carboethoxyimidazole

Cat. No.: B105911 Get Quote

Introduction

2-Carboethoxyimidazole, also known as ethyl 1H-imidazole-2-carboxylate, is a heterocyclic

organic compound with significant applications in medicinal chemistry and drug development.

Its structural framework is a key component in various pharmacologically active molecules. A

thorough understanding of its spectroscopic characteristics is paramount for its identification,

characterization, and quality control in research and industrial settings. This technical guide

provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for 2-carboethoxyimidazole, along with detailed experimental

protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for 2-carboethoxyimidazole.

Table 1: ¹H NMR Spectroscopic Data for 2-Carboethoxyimidazole (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.1-7.2 s 2H
H4 and H5 (imidazole

ring)

4.42 q, J = 7.1 Hz 2H -O-CH₂-CH₃

1.41 t, J = 7.1 Hz 3H -O-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data for 2-Carboethoxyimidazole

Chemical Shift (δ) ppm Assignment

~161 C=O (ester)

~138 C2 (imidazole ring)

~128 C4 and C5 (imidazole ring)

~62 -O-CH₂-CH₃

~14 -O-CH₂-CH₃

Note: The signals for the imidazole ring carbons (C2, C4, and C5) in solution-state ¹³C NMR

can sometimes be broad or difficult to observe due to rapid proton exchange (tautomerization)

on the nitrogen atoms of the imidazole ring.[1]

Table 3: Infrared (IR) Spectroscopy Data for 2-Carboethoxyimidazole
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium N-H stretch (imidazole ring)

~2980 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (ester)

~1500-1450 Medium-Strong
C=N and C=C stretch

(imidazole ring)

~1280 Strong C-O stretch (ester)

Table 4: Mass Spectrometry Data for 2-Carboethoxyimidazole

m/z Interpretation

140.06 Molecular Ion [M]⁺

113.05 [M - C₂H₅]⁺

95.05 [M - OC₂H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 2-carboethoxyimidazole was dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCl₃).

The solution was filtered through a small plug of glass wool into a clean 5 mm NMR tube.

Instrumentation and Data Acquisition:

Instrument: A 400 MHz NMR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b105911?utm_src=pdf-body
https://www.benchchem.com/product/b105911?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: -5 to 220 ppm

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm

for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):

A small amount of 2-carboethoxyimidazole (approximately 10-20 mg) was dissolved in a

few drops of a volatile solvent such as methylene chloride.

A single drop of this solution was applied to the surface of a clean, dry salt plate (KBr or

NaCl).

The solvent was allowed to evaporate completely, leaving a thin, even film of the solid

sample on the plate.

Instrumentation and Data Acquisition:
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Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Mode: Transmission.

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Background: A background spectrum of the clean, empty sample compartment was recorded

prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Inlet: Gas Chromatography (GC) or direct insertion probe.

Ionization Method: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analysis:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Data Acquisition: The instrument was tuned and calibrated using a standard reference

compound (e.g., perfluorotributylamine). The mass spectrum of 2-carboethoxyimidazole
was recorded, and the mass-to-charge ratios of the molecular ion and major fragment ions

were determined.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-carboethoxyimidazole.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 2-Carboethoxyimidazole

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis & Peak Assignment

Structure Confirmation
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

2-carboethoxyimidazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Carboethoxyimidazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105911#spectroscopic-data-nmr-ir-mass-spec-for-2-
carboethoxyimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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